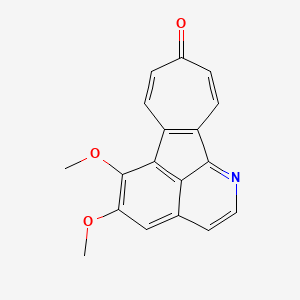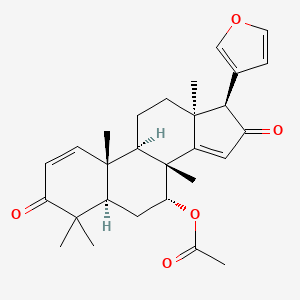
17-Epiazadiradione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-epiazadiradione is a limonoid that is the C-17 epimer of azadiradione. It has been isolated from Azadirachta indica. It has a role as a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.
Applications De Recherche Scientifique
Anticancer Potential
17-Epiazadiradione, also known as Epoxyazadiradione (EAD), is derived from the Neem (Azadirachta indica) plant. Research has demonstrated its significant anticancer potential, particularly in the context of human cervical cancer cells (HeLa). EAD was found to induce apoptosis in these cancer cells through mitochondrial pathways and inhibit the nuclear translocation of NFκB, suggesting its role as a potent and safe chemotherapeutic agent. Notably, EAD was more selective towards cancer cells compared to normal cells, unlike the control drug cisplatin which affected both cell types (Shilpa et al., 2017).
Biogenetic Significance in Neem Oil
Another study focused on isolating new tetranortriterpenoids from neem seed oil, including compounds like 1alpha,2alpha-epoxy-17beta-hydroxyazadiradione. These compounds, including EAD, have biogenetic significance as they potentially act as intermediates in the biogenesis of various tetranortriterpenoids in the Azadirachta indica plant (Hallur, Sivramakrishnan, & Bhat, 2002).
Anti-Malarial Potential
EAD and its chemical derivatives have also been studied for their anti-malarial potential. In particular, their ability to bind to Plasmodium falciparum's plasmepsin I enzyme was investigated. This research indicated that EAD derivatives could serve as a basis for developing new anti-malarial drugs (Thillainayagam et al., 2018).
Propriétés
Nom du produit |
17-Epiazadiradione |
|---|---|
Formule moléculaire |
C28H34O5 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
[(5R,7R,8R,9R,10R,13S,17S)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24+,26-,27-,28-/m1/s1 |
Clé InChI |
KWAMDQVQFVBEAU-ZRCRZKIJSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES canonique |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







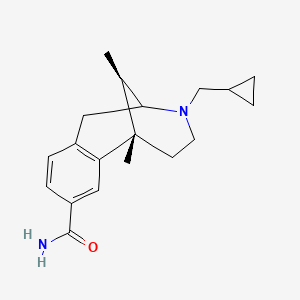
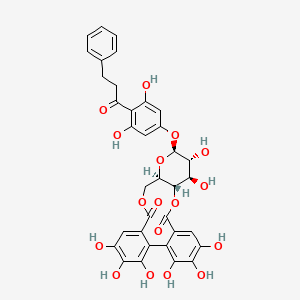
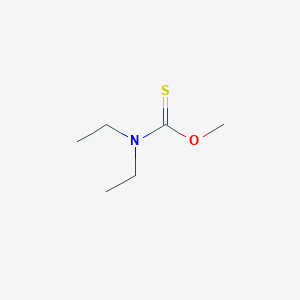


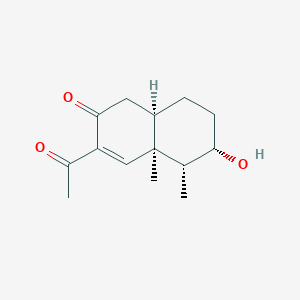
![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)
![methyl (8S,13E,14S,16S,17S)-13-ethylidene-8,17-dihydroxy-1,11-diazapentacyclo[12.3.2.02,7.08,17.011,16]nonadeca-2,4,6,18-tetraene-19-carboxylate](/img/structure/B1251209.png)
